4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine is a heterocyclic aromatic compound classified under pyrimidine derivatives. Its molecular formula is C14H14ClFN2, and it has a molecular weight of 264.72 grams per mole. This compound is notable for its potential biological activities and is primarily used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules.
The synthesis of 4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine typically involves multi-step organic reactions. A common method includes:
The molecular structure of 4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine features:
Property | Value |
---|---|
Molecular Formula | C14H14ClFN2 |
Molecular Weight | 264.72 g/mol |
IUPAC Name | 4-chloro-5-fluoro-6-methyl-2-(4-propan-2-ylphenyl)pyrimidine |
InChI Key | FYHWGTHTWCBBTL-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=NC(=N1)C2=CC=C(C=C2)C(C)C)Cl)F |
4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine can undergo various chemical reactions, including:
The mechanism of action for 4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine is not fully elucidated but is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen substituents (chlorine and fluorine) may enhance its binding affinity towards these targets, potentially leading to significant biological effects . Further research is needed to clarify the precise pathways and interactions involved.
The physical properties of 4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine include:
Key chemical properties include:
Relevant data from studies indicate that the compound exhibits distinct reactivity patterns due to its unique substituent combination, which influences its chemical behavior in various reactions .
4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine has several scientific applications:
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: